![molecular formula C15H13N3O6S B2778386 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 895458-06-7](/img/structure/B2778386.png)
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the benzothiazole and furan rings. The nitro group attached to the furan ring would likely contribute to the compound’s reactivity .Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications:
- A study outlined the synthesis of novel heterocyclic compounds, including derivatives similar to the compound , showcasing their potential as anti-inflammatory and analgesic agents. This highlights the compound's relevance in medicinal chemistry, particularly in drug design for pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemosensor Applications:
- Research on coumarin benzothiazole derivatives, closely related to the compound of interest, showed their use as chemosensors for cyanide anions. Such derivatives have been synthesized and tested for their photophysical properties and recognition capabilities (Wang et al., 2015).
Antimicrobial and Antiparasitic Activity:
- Thiazolides, a class of compounds including the one , have been studied for their anti-infectious properties against various pathogens. These compounds have shown effectiveness against intestinal protozoan parasites, bacteria, and viruses (Esposito et al., 2005).
Antiviral Research:
- Studies on thiazolides have revealed their potential as antiviral agents. For example, research on the inhibition of hepatitis B virus replication by certain thiazolides indicates the potential utility of these compounds in antiviral therapies (Stachulski et al., 2011).
Cancer Research:
- In the field of oncology, thiazolide derivatives have shown promise in inducing apoptosis in colorectal tumor cells. This suggests their potential application in cancer treatment, particularly in targeting specific cellular pathways in cancer cells (Brockmann et al., 2014).
Pharmaceutical Chemistry:
- The compound's structural derivatives have been explored for their pharmaceutical properties. For instance, research on related benzothiazole derivatives points to their application in developing new pharmaceutical agents with specific therapeutic actions (Mahran, Sidky, & Wamhoff, 1983).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit the activity ofHIV-1 Reverse Transcriptase (RT) . This enzyme plays a major role in the replication of the HIV-1 virus, making it a key target for antiviral drugs .
Mode of Action
The compound interacts with its targets through a process known as uncompetitive inhibition . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding . This type of inhibition is particularly effective as it can still be effective even when the concentration of the substrate is high .
Biochemical Pathways
The compound affects the HIV-1 replication pathway by inhibiting the activity of the RT enzyme . This prevents the virus from replicating and spreading to new cells . The downstream effects of this inhibition include a reduction in viral load and a slowing of disease progression .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability . These properties are crucial for the effectiveness of the compound, as they determine how much of the drug reaches its target and how long it remains active in the body .
Result of Action
The result of the compound’s action is a reduction in the replication of the HIV-1 virus . This can slow the progression of the disease and reduce the severity of symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to its target . .
Eigenschaften
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S/c1-17-8-6-10(22-2)11(23-3)7-12(8)25-15(17)16-14(19)9-4-5-13(24-9)18(20)21/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVKYFUASCEQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

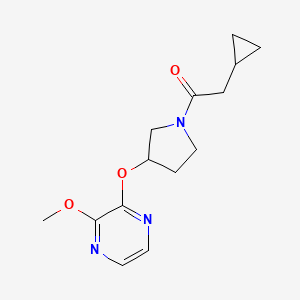
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2778306.png)

![2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B2778311.png)
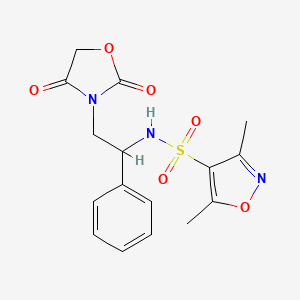

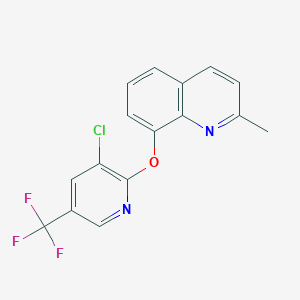
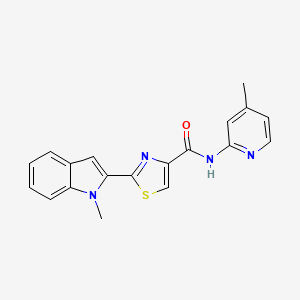
![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2778317.png)
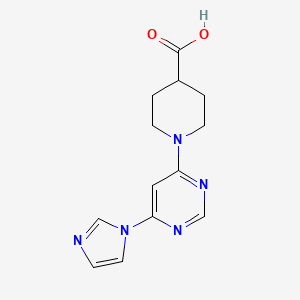
![Methyl 2'-amino-6'-benzyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2778321.png)
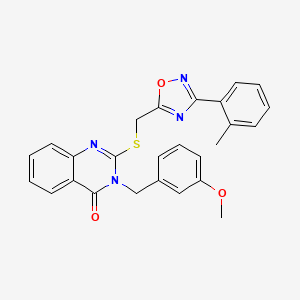
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2778323.png)
![N-(3-fluorophenyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2778325.png)